molecular formula C17H24N2O4 B1377251 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate CAS No. 1199792-80-7

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

Cat. No. B1377251
Key on ui cas rn: 1199792-80-7
M. Wt: 320.4 g/mol
InChI Key: VDYDKXWODONWLD-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a stirred solution of [1-(tert-butoxycarbonylamino-methyl)-cyclopropyl]-carbamic acid benzyl ester (0.912 g, 2.85 mmol) in 120 mL of methanol was added 10% Pd on carbon (200 mg) in one portion at room temperature. Then the mixture was degassed by bubbling hydrogen for 5 minutes then stirred under a hydrogen atmosphere at room temperature for 16 hours. The mixture was filtered to remove the catalyst and the filtrate was evaporated at 40° C. under reduced pressure to give tert-butyl (1-aminocyclopropyl)methylcarbamate (0.4 g, 75.4%) as a colorless oil which was used into next step without further purification. MS: (M+H)+=187.2.
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13][CH2:12]1)C1C=CC=CC=1>CO.[Pd]>[NH2:10][C:11]1([CH2:14][NH:15][C:16](=[O:17])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.912 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CC1)CNC(=O)OC(C)(C)C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred under a hydrogen atmosphere at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling hydrogen for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1(CC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 75.4%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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